N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine
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Description
N~2~-(furan-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-alpha-asparagine is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Protection Strategies
Novel protecting groups for asparagine (Asn) and glutamine (Gln) have been developed to facilitate peptide synthesis, notably using the N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis method. These advancements allow for the synthesis of challenging peptides with improved purity and efficiency. The role of furan derivatives in these processes is critical for enabling specific reactions and protection schemes, illustrating their importance in peptide chemistry (Han et al., 1996).
Protein and Enzyme Analysis
Furan derivatives are employed in fluorometric assays to discriminate the states of amino groups in proteins such as insulin, lysozyme, and asparaginase. These assays, facilitated by the reaction specificity of furan-based reagents like fluorescamine, enable detailed analysis of protein structures and functions, contributing significantly to our understanding of protein biochemistry (Tamaura et al., 1975).
Corrosion Inhibition
A heterocyclic furan Schiff base has demonstrated effectiveness as a corrosion inhibitor for copper in acidic environments. This application is vital for the preservation of metal artifacts and infrastructure, showcasing the versatility of furan derivatives in applied chemistry and materials science (Issaadi et al., 2014).
Pharmacology and Drug Development
Furan-2-ylmethylene thiazolidinediones have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a promising target for the treatment of inflammatory and autoimmune diseases. This discovery underscores the potential of furan derivatives in the development of new therapeutic agents (Pomel et al., 2006).
Plant Glycobiology
The complex N-glycosylation process in plants, involving asparagine-linked glycosylation, plays a critical role in plant development, growth, and physiology. Research into the biological functions of N-glycan structures in plants highlights the importance of furan derivatives in understanding and manipulating plant biology for agricultural and biotechnological applications (Strasser, 2014).
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)10-3-1-4-11(7-10)21-15(24)13(8-14(22)23)20-9-12-5-2-6-25-12/h1-7,13,20H,8-9H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAURIZCXYLCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.